molecular formula C9H10BrNO B3366412 1-amino-6-bromo-2,3-dihydro-1H-inden-5-ol CAS No. 1373223-16-5

1-amino-6-bromo-2,3-dihydro-1H-inden-5-ol

Cat. No.: B3366412
CAS No.: 1373223-16-5
M. Wt: 228.09 g/mol
InChI Key: JCDKOSOUISRKSS-UHFFFAOYSA-N
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Description

1-amino-6-bromo-2,3-dihydro-1H-inden-5-ol (Molecular Formula: C9H10BrNO, Molecular Weight: 226.99 g/mol) is a brominated and aminated indan derivative serving as a valuable synthetic intermediate in organic and medicinal chemistry research. Compounds featuring the 2,3-dihydro-1H-inden (indan) scaffold are of significant interest in pharmaceutical development . While the specific biological profile of this exact molecule is not fully detailed in public literature, its structure suggests potential as a precursor for the synthesis of more complex molecules. Research on analogous structures, particularly cis-2-amino-1-indanol, highlights the utility of this core scaffold in designing nucleoside analogues for antiviral studies and in the development of inhibitors for enzymes like cathepsin S, which is a target in autoimmune diseases, atherosclerosis, and abdominal aortic aneurysm . The presence of both an amino and a bromo group on the aromatic system makes this compound a versatile building block, amenable to further functionalization through various cross-coupling and nucleophilic substitution reactions. Researchers can leverage these reactive sites to explore novel chemical space and develop new therapeutic candidates. Handling Precautions: For research purposes only. While a specific safety data sheet for this compound was not located, similar research chemicals often require careful handling. It is advisable to use appropriate personal protective equipment and operate within a well-ventilated laboratory environment. Refer to the product's Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-6-bromo-2,3-dihydro-1H-inden-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-7-4-6-5(3-9(7)12)1-2-8(6)11/h3-4,8,12H,1-2,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDKOSOUISRKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C1N)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001261580
Record name 1H-Inden-5-ol, 1-amino-6-bromo-2,3-dihydro-
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Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373223-16-5
Record name 1H-Inden-5-ol, 1-amino-6-bromo-2,3-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373223-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Inden-5-ol, 1-amino-6-bromo-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001261580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies and Chemical Transformations of 1 Amino 6 Bromo 2,3 Dihydro 1h Inden 5 Ol

Retrosynthetic Analysis and Proposed Synthetic Pathways

A retrosynthetic analysis of 1-amino-6-bromo-2,3-dihydro-1H-inden-5-ol reveals several potential synthetic routes. The primary disconnections involve the functional groups attached to the indane core: the C1-amino group, the C5-hydroxyl group, and the C6-bromo group.

The core of the retrosynthetic strategy revolves around the principle of functional group interconversion (FGI). The target molecule can be disconnected to a key intermediate, a substituted 1-indanone (B140024). The C1-amino group can be retrosynthetically derived from a 1-keto group through reductive amination. This disconnection leads back to 5-hydroxy-6-bromo-1-indanone (A) . Further disconnection of the hydroxyl and bromo groups on the aromatic ring of intermediate A leads to simpler, more accessible precursors. For instance, the hydroxyl and bromo substituents can be envisioned as being introduced onto a pre-formed 1-indanone core.

Another key transformation is the conversion of an alcohol to a leaving group to facilitate nucleophilic substitution. For example, an alcohol can be converted to an alkyl halide, which is a good substrate for SN2 reactions. youtube.com This principle is fundamental in many synthetic sequences.

The general approach to synthesis often begins with a simple alkane, which can be functionalized by introducing a leaving group, typically a halogen, via free radical bromination. rsc.org This initial step opens the door to a variety of subsequent transformations.

Retrosynthetic Disconnection of this compound:

C-N bond disconnection: this compound <-- Reductive Amination <-- 5-hydroxy-6-bromo-1-indanone (A)

Aromatic C-Br bond disconnection: 5-hydroxy-6-bromo-1-indanone (A) <-- Electrophilic Bromination <-- 5-hydroxy-1-indanone (B188539) (B)

Aromatic C-O bond disconnection: 5-hydroxy-1-indanone (B) <-- Friedel-Crafts Cyclization / Functional Group Manipulation <-- Substituted Phenylpropionic Acid or similar precursor.

The construction of the indane skeleton itself can be achieved through various methods, often involving intramolecular cyclization reactions. A common and effective method is the Friedel-Crafts acylation of a suitably substituted phenylpropionic acid or its corresponding acid chloride. chemicalbook.comresearchgate.net For example, 3-phenylpropionic acid derivatives can be cyclized in the presence of a strong acid catalyst to yield 1-indanones. beilstein-journals.org

A particularly relevant pathway for the synthesis of the key intermediate, 5-hydroxy-1-indanone, starts from 2,6-dibromophenol (B46663). beilstein-journals.orggoogle.com This approach involves the reaction of 2,6-dibromophenol with 3-chloropropionyl chloride to form 2,6-dibromophenyl 3-chloropropionate. This intermediate then undergoes a Lewis acid-catalyzed intramolecular Friedel-Crafts reaction to yield 4,6-dibromo-5-hydroxy-1-indanone, which can subsequently be debrominated to afford 5-hydroxy-1-indanone. beilstein-journals.orggoogle.com

Alternative strategies for indanone synthesis include the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and the rhodium-catalyzed intramolecular 1,4-addition of pinacolborane chalcone (B49325) derivatives. organic-chemistry.org

Precursor CompoundReaction TypeProductReference(s)
3-Arylpropionic acidsFriedel-Crafts CyclizationSubstituted 1-Indanones beilstein-journals.org
2,6-DibromophenolAcylation and Friedel-Crafts Cyclization4,6-Dibromo-5-hydroxy-1-indanone beilstein-journals.orggoogle.com
Unsaturated aryl iodidesPalladium-catalyzed Carbonylative CyclizationIndanones organic-chemistry.org

Direct and Indirect Synthesis Routes to this compound

The forward synthesis of this compound can be approached through a sequence of reactions that introduce the required functional groups onto the indane core. The order of these reactions is critical for achieving the desired regioselectivity.

The introduction of a bromine atom at the C6 position of the indane ring requires careful consideration of the directing effects of the existing substituents. In the case of a 5-hydroxy-1-indanone intermediate, the hydroxyl group is an activating, ortho-, para-directing group. Therefore, direct bromination would likely lead to substitution at the C4 and C6 positions.

A study on the bromination of 5,6-disubstituted-indan-1-ones with bromine (Br₂) under different conditions demonstrated the complexity of achieving regioselectivity. For instance, bromination of 5,6-dimethoxyindan-1-one in acetic acid resulted in dibromination at the C2 and C4 positions. nih.gov However, when the reaction was carried out in the presence of a base like potassium carbonate, monobromination at the C4 position was observed. nih.gov In contrast, 5,6-dihydroxyindan-1-one underwent dibromination on the aromatic ring at the C4 and C7 positions under both acidic and basic conditions. nih.gov

To achieve the desired 6-bromo substitution pattern on a 5-hydroxy-1-indanone, a blocking/deblocking strategy might be necessary, or the bromine could be introduced at an earlier stage of the synthesis before the formation of the indanone ring. An alternative is to start with a precursor that already contains the desired bromine substituent, such as 3-(3-bromo-4-hydroxyphenyl)propionic acid, and then perform the intramolecular cyclization.

SubstrateReagentConditionsProduct(s)Reference(s)
5,6-Dimethoxyindan-1-oneBr₂Acetic Acid, RT2,4-Dibromo-5,6-dimethoxyindan-1-one nih.gov
5,6-Dimethoxyindan-1-oneBr₂K₂CO₃, ~0 °C4-Bromo-5,6-dimethoxyindan-1-one nih.gov
5,6-Dihydroxyindan-1-oneBr₂Acetic Acid or KOH4,7-Dibromo-5,6-dihydroxyindan-1-one nih.gov

The introduction of the C1-amino group is typically achieved through the reductive amination of the corresponding 1-indanone. nih.gov This reaction involves the condensation of the ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine, which is then reduced in situ to the desired amine.

Stereocontrol during the reduction of the imine is a critical aspect if a specific enantiomer of the final product is desired. Asymmetric reduction of 1-indanones can be achieved using chiral catalysts. For example, copper hydride (CuH)-catalyzed asymmetric reduction or the Corey-Bakshi-Shibata (CBS) reduction of indanone derivatives can provide enantioenriched indanols, which can then be converted to the corresponding amines. acs.org Another approach involves the use of enzymes, such as transaminases, which can catalyze the asymmetric amination of ketones with high stereoselectivity. derpharmachemica.com

A process for the synthesis of enantiomerically pure R-(+)-N-propargyl-1-aminoindan has been developed, highlighting the importance of reaction conditions in controlling stereoselectivity. derpharmachemica.com The use of a K₂HPO₄/Triethylbenzylammonium chloride (TEBAC) reagent system was found to be crucial for retaining the desired stereochemistry. derpharmachemica.com

SubstrateReagent(s)Key FeatureProductReference(s)
1-Indanone derivativesAminoacetaldehyde dimethyl acetal, NaCNBH₃Reductive amination1-Aminoindan derivatives nih.gov
Indanone derivativesCuH catalyst or CBS reagentEnantioselective reductionEnantioenriched indanols acs.org
(S)-2,3-dihydro-1H-indan-1-olPropargylamine, K₂HPO₄/TEBACStereoretentive aminationR-(+)-N-propargyl-1-aminoindan derpharmachemica.com

The introduction of the C5-hydroxyl group is a key step in the synthesis. As mentioned earlier, a synthetic route starting from 2,6-dibromophenol allows for the construction of 5-hydroxy-1-indanone. beilstein-journals.orggoogle.com This method provides a direct entry to the required phenolic indanone core.

Direct hydroxylation of a pre-existing indane ring is challenging due to the difficulty in controlling site-specificity. However, methods for the hydroxylation of C-H bonds are an active area of research. For example, the introduction of a hydroxyl group at the C9 position of a trans-indanone has been achieved by treating the potassium enolate with dimethyldioxirane (B1199080) (DMDO), affording the alcohol as a single diastereoisomer. nih.gov While this example is for an allylic position, it demonstrates the potential for direct hydroxylation under specific conditions.

A more classical approach would involve a Baeyer-Villiger oxidation of a suitable indanone precursor, followed by hydrolysis, or the use of a precursor that already contains a protected hydroxyl group, which is deprotected at a later stage of the synthesis.

Optimization of Reaction Conditions and Yield Enhancement

The enhancement of reaction yields and the optimization of conditions are pivotal in the synthesis of complex molecules like this compound. This involves a systematic approach to screening catalysts, ligands, and solvents, and refining purification methods.

Catalyst Screening and Ligand Design for Selective Synthesis

The stereoselective synthesis of this compound, particularly the control of the stereochemistry at the C1 position, is a significant challenge. The primary route to this compound involves the asymmetric reduction of its ketone precursor, 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one. Achieving high enantioselectivity in this step necessitates careful catalyst and ligand selection.

Drawing parallels from the synthesis of structurally similar aminoindanols, catalyst systems based on metals like copper, magnesium, and ruthenium are prime candidates for investigation. mdpi.comnih.gov For instance, in related syntheses, chiral bis(oxazoline) ligands complexed with Lewis acids such as magnesium or zinc triflate have been effective in catalyzing enantioselective additions. nih.gov Similarly, copper(II) acetate (B1210297) paired with C(1)-symmetric camphor-derived amino pyridine (B92270) ligands has shown high efficiency in related nitro-aldol reactions, suggesting its potential applicability. researchgate.net

The design process for ligands is crucial. Ligands such as py-box and conformationally constrained py-inda-box are evaluated for their ability to create a chiral pocket around the metal center, thereby directing the approach of the reducing agent to one face of the ketone. nih.gov The electronic and steric properties of the ligand are systematically modified to maximize diastereoselectivity and enantioselectivity.

Catalyst SystemLigand TypeRelevant TransformationPotential Application
MgI₂, Mg(OTf)₂, Zn(OTf)₂Bis(oxazoline) (e.g., cyclopropyl (B3062369) bis(oxazoline))Free Radical Conjugate Additions nih.govAsymmetric reduction of ketone precursor
Copper(II) AcetateCamphor-derived Amino PyridineEnantioselective Henry Reaction researchgate.netAsymmetric reduction of ketone precursor
Copper-diimine ComplexDiimine LigandsOxidative C-H Amination mdpi.comDirect amination strategies
Ruthenium(II)Amino Alcohol DerivativesAsymmetric Transfer HydrogenationAsymmetric reduction of ketone precursor

Solvent Effects and Reaction Kinetics

The choice of solvent can profoundly influence reaction rates and selectivity. While specific kinetic data for the synthesis of this compound is not extensively documented, general principles from related aminoindanol (B8576300) syntheses apply. The reduction of the ketone precursor is typically performed in aprotic solvents that can solvate the metal-catalyst complex without interfering with the reaction.

Ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly employed, for instance, in reductions using borane-THF complexes. nih.gov For transformations involving different Lewis acids, chlorinated solvents like dichloromethane (B109758) (DCM) or non-polar solvents like toluene (B28343) have been explored, although in some related cyclization attempts, these were found to be ineffective, highlighting the need for empirical screening. whiterose.ac.uk The synthesis of the precursor, 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one, utilizes an aqueous medium for the final hydrolysis and precipitation step, demonstrating the versatility of solvent choice across the synthetic sequence. chemicalbook.com

The reaction kinetics are monitored to understand the impact of solvent, temperature, and catalyst loading. This allows for the optimization of reaction times and helps to minimize the formation of byproducts.

SolventSynthetic StepRationale/Observation
WaterHydrolysis and precipitation of 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one chemicalbook.comEffective for hydrolysis and isolation of the intermediate.
Tetrahydrofuran (THF)Reduction of oximes/ketones with borane (B79455) complexes nih.govStandard aprotic solvent for hydride reductions.
Dichloromethane (DCM)Screened for Lewis acid-catalyzed cyclizations whiterose.ac.ukCommon solvent for a range of organic reactions.
TolueneScreened for Lewis acid-catalyzed cyclizations whiterose.ac.ukHigh-boiling non-polar solvent, suitable for reactions requiring elevated temperatures.

Isolation and Purification Techniques for Complex Intermediates

The multi-step synthesis of this compound generates several intermediates that require robust isolation and purification techniques. For precursors like 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one, a straightforward method involves adjusting the pH of the aqueous reaction mixture to induce precipitation, followed by filtration and washing with water to yield a solid product with high purity. chemicalbook.com

For non-crystalline intermediates or for removing closely related impurities, flash column chromatography is the method of choice. For example, the related intermediate 6-bromo-5-nitro-indan-1-one is purified using a gradient of ethyl acetate in petroleum ether. chemicalbook.com

Given that the final product is a chiral amino alcohol, chiral resolution is a critical purification step if the asymmetric synthesis is not perfectly selective. Two common strategies are:

Diastereomeric Salt Formation: The racemic amino alcohol is treated with a chiral acid, such as (S)-2-phenylpropionic acid or derivatives of tartaric acid. mdpi.comresearchgate.net The resulting diastereomeric salts exhibit different solubilities, allowing one diastereomer to be selectively crystallized and then filtered. The desired enantiomer is subsequently liberated by treatment with a base.

Enzymatic Kinetic Resolution: A lipase (B570770), such as immobilized Candida antarctica lipase (CALB), is used to selectively acylate one enantiomer of the amino alcohol in the presence of an acyl donor. nih.govresearchgate.net This results in a mixture of the acylated enantiomer and the unreacted enantiomer, which can be separated chromatographically.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to reduce environmental impact and improve safety. In the context of synthesizing this compound, several green strategies can be envisioned.

One major focus is the use of biocatalysis. The enantioselective reduction of the ketone precursor could be achieved using whole-cell systems like baker's yeast or isolated reductase enzymes. nih.gov This approach avoids the use of metal-based catalysts and often proceeds under mild conditions in aqueous media. As mentioned, lipases are already used for the kinetic resolution of related aminoindanols, representing a well-established green technique. nih.govresearchgate.net

Another green approach involves designing synthetic routes that bypass hazardous reagents and intermediates. For instance, routes that avoid nitration steps are preferable due to the toxicity and safety concerns associated with nitrating agents and nitro-aromatic compounds. nih.gov Challenges in a related synthesis included managing a nitro group reduction to ensure minimal residual levels of the mutagenic aromatic nitro starting material. acs.org

Solvent selection is also a key aspect of green chemistry. The ideal synthesis would utilize water or other benign solvents like ethanol, minimizing the use of hazardous chlorinated or aprotic polar solvents. nih.gov The synthesis of the precursor 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one, which uses water as a solvent for the hydrolysis step, is an example of this principle in action. chemicalbook.com Furthermore, developing processes that operate under continuous flow conditions can offer better control, improved safety, and potentially higher yields, as demonstrated in the reduction of a related nitroaniline derivative. nih.gov

Iii. Stereochemical Investigations and Enantioselective Synthesis of 1 Amino 6 Bromo 2,3 Dihydro 1h Inden 5 Ol

Identification and Characterization of Stereoisomers

The 1-amino-6-bromo-2,3-dihydro-1H-inden-5-ol molecule possesses a chiral center at the C1 position, where the amino group is attached. This gives rise to the existence of two enantiomers: (R)-1-amino-6-bromo-2,3-dihydro-1H-inden-5-ol and (S)-1-amino-6-bromo-2,3-dihydro-1H-inden-5-ol. However, specific studies detailing the isolation, purification, and characterization (e.g., melting point, optical rotation) of these individual stereoisomers are not found in the reviewed literature. For related compounds like 2-bromo-2,3-dihydro-1H-inden-1-ols, all four possible stereoisomers have been synthesized and studied, but this data does not apply to the title compound. figshare.com

Asymmetric Synthetic Routes to Enantiomerically Pure Forms

The synthesis of enantiomerically pure aminoindanes is a significant area of chemical research. However, specific, documented methods for the enantioselective synthesis of this compound are not described in the available search results. General strategies that could theoretically be applied are mentioned below, but their successful application to this specific substrate has not been reported.

Determination of Absolute Configuration

Determining the absolute three-dimensional arrangement of atoms in a chiral molecule is critical. While standard methods exist, their specific application to this compound is not documented.

Chiroptical Spectroscopy (e.g., ECD, ORD)Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that are highly sensitive to molecular chirality and are commonly used to assign the absolute configuration of stereoisomers. These methods compare experimentally measured spectra to those predicted by quantum-chemical calculations for a known configuration. No published ECD or ORD spectra or related analytical data could be found for the enantiomers of this compound.

Data Tables

Table 1: Stereoisomer Properties

Property (R)-enantiomer (S)-enantiomer
Melting Point Data not available Data not available

Table 2: Asymmetric Synthesis Route Summary

Method Catalyst/Auxiliary Diastereomeric/Enantiomeric Excess Yield Reference
Chiral Auxiliary Data not available Data not available Data not available N/A
Asymmetric Catalysis Data not available Data not available Data not available N/A

Derivatization for X-ray Crystallography

No published studies detailing the derivatization of this compound for the purpose of X-ray crystallographic analysis were found.

Advanced NMR Techniques (e.g., Mosher's Method, NOESY)

There are no available research findings on the use of advanced NMR techniques, such as Mosher's method or NOESY, for the stereochemical investigation of this compound.

Iv. Advanced Spectroscopic Analysis and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-resolution NMR spectroscopy would be the cornerstone for elucidating the precise connectivity and stereochemistry of the molecule.

1D and 2D NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, would provide initial information about the chemical environment of the hydrogen and carbon atoms. The expected ¹H NMR spectrum would show distinct signals for the aromatic protons, the protons on the five-membered ring, and the protons of the amino and hydroxyl groups. The ¹³C NMR spectrum would complement this by identifying the chemical shifts of all carbon atoms in the molecule.

Two-dimensional (2D) NMR experiments would be crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, establishing the connectivity of protons within the dihydroindene ring system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the entire carbon skeleton and confirming the positions of substituents on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the substituents on the five-membered ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-amino-6-bromo-2,3-dihydro-1H-inden-5-ol

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic-H 6.8 - 7.5 s -
CH-OH 4.5 - 5.0 m -
CH-NH₂ 3.8 - 4.3 m -
CH₂ 2.5 - 3.2 m -
NH₂ 1.5 - 3.0 br s -
OH 4.0 - 5.5 br s -

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-aromatic (C-OH) 150 - 160
C-aromatic (C-Br) 110 - 120
C-aromatic 120 - 145
CH-OH 70 - 80
CH-NH₂ 55 - 65
CH₂ 30 - 40

Note: These are predicted values and may vary based on the specific electronic environment.

Conformational Analysis via NMR

The five-membered ring of the dihydroindene scaffold is not planar and can adopt various conformations. NOESY data, in conjunction with the measurement of coupling constants, would allow for a detailed conformational analysis. By determining the preferred conformation of the ring, the spatial arrangement of the amino and hydroxyl groups relative to the fused benzene (B151609) ring can be established.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 2850-3100 cm⁻¹. The C=C stretching of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. The C-O and C-N stretching vibrations would be found in the fingerprint region (1000-1300 cm⁻¹), while the C-Br stretching vibration would appear at lower wavenumbers, typically below 700 cm⁻¹.

Table 3: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H Stretching 3200 - 3600
N-H Stretching 3200 - 3500
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H Stretching 2850 - 2960
Aromatic C=C Stretching 1450 - 1600
C-O Stretching 1000 - 1250
C-N Stretching 1000 - 1200

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight of the compound, which in turn would confirm its elemental composition. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M and M+2 isotopic cluster in the mass spectrum, providing a clear signature for the presence of a single bromine atom.

Analysis of the fragmentation pathways through techniques like tandem mass spectrometry (MS/MS) would offer further structural insights. The fragmentation would likely involve the loss of small molecules such as water, ammonia (B1221849), and hydrogen bromide, as well as characteristic cleavages of the dihydroindene ring system.

X-ray Diffraction Analysis for Solid-State Structure Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is X-ray diffraction analysis.

Single Crystal Growth and Data Collection

To perform this analysis, a high-quality single crystal of this compound would need to be grown. This is often achieved by slow evaporation of a solvent from a saturated solution of the compound. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to determine the arrangement of atoms within the crystal lattice. This analysis would provide precise bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions such as hydrogen bonding in the solid state. This would unambiguously confirm the connectivity and stereochemistry of the molecule.

Table 4: List of Compounds Mentioned

Compound Name

Analysis of Intermolecular Interactions and Packing

A detailed analysis of the intermolecular interactions and crystal packing of this compound is contingent upon the availability of its determined crystal structure. Such an analysis would typically involve the identification and characterization of non-covalent interactions, such as hydrogen bonding, halogen bonding, and van der Waals forces, which govern how individual molecules are arranged in the solid state. The study of these interactions is crucial for understanding the physical properties of the compound, including its melting point, solubility, and polymorphism. As no crystallographic studies for this specific compound have been published, a discussion of its molecular packing and intermolecular forces remains speculative.

Further research and successful crystallization of this compound are required to enable the experimental determination of its crystal structure. Such data would be invaluable for a complete understanding of its chemical and physical properties.

V. Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries to find the most stable conformation (the lowest energy state). For 1-amino-6-bromo-2,3-dihydro-1H-inden-5-ol, a DFT study, likely using a functional such as B3LYP with a basis set like 6-31G(d,p) or larger, would be performed. researchgate.net This calculation would yield the optimized bond lengths, bond angles, and dihedral angles of the molecule. The resulting data provides a precise three-dimensional model of the molecule at its energy minimum.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Example Data) No experimental or theoretical data for these parameters are available in the searched literature. The following table is a hypothetical representation.

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-N 1.47
C-Br 1.90
C-O 1.36
C-C (aromatic) 1.40
C-C (aliphatic) 1.54
N-C-C 109.5
Br-C-C 120.0
O-C-C 120.0

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The energy and spatial distribution of these orbitals are crucial for predicting a molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com An FMO analysis for this compound would calculate the energies of the HOMO and LUMO. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. rsc.org

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Example Data) Specific FMO analysis data for this compound is not available in the provided search results. The table below is for illustrative purposes.

Molecular Orbital Energy (eV)
HOMO -5.8
LUMO -1.2

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface. Different colors represent different electrostatic potential values: red typically indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate potentials. An ESP map for this compound would likely show negative potential around the oxygen and nitrogen atoms due to their lone pairs of electrons, and positive potential around the hydrogen atoms of the amino and hydroxyl groups.

Molecular Dynamics Simulations and Conformational Landscape Analysis

While DFT provides a static picture of a single, optimized molecule, molecular dynamics (MD) simulations can model the behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the different conformations the molecule can adopt at a given temperature. This analysis is crucial for understanding the flexibility of the dihydroindene ring and the rotational freedom of the amino and hydroxyl substituents. The results would provide a conformational landscape, showing the relative energies of different conformers and the energy barriers between them.

In Silico Prediction of Reactivity and Reaction Mechanisms

In silico methods can be used to predict the reactivity of a molecule and to explore potential reaction mechanisms. ucj.org.ua Based on the electronic properties derived from quantum chemical calculations, such as the FMO analysis and ESP maps, one could predict the most likely sites for electrophilic or nucleophilic attack. For instance, the electron-rich aromatic ring, activated by the amino and hydroxyl groups, would be a likely site for electrophilic substitution. Computational modeling can also be used to calculate the transition state energies for proposed reaction pathways, allowing for the determination of the most favorable mechanism.

Structure-Activity Relationship (SAR) Modeling and Pharmacophore Development

Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a molecule with its biological activity. nih.govnih.gov If a series of related compounds, including this compound, were to be synthesized and tested for a specific biological activity, a quantitative structure-activity relationship (QSAR) model could be developed. mdpi.com This involves identifying molecular descriptors (e.g., steric, electronic, and hydrophobic properties) that are correlated with the observed activity. nih.gov

From a validated SAR model, a pharmacophore can be developed. A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target. nih.gov For this compound, a pharmacophore model would highlight the spatial arrangement of the amino, bromo, and hydroxyl groups that is putatively responsible for its biological effect. This model would be invaluable for designing new, potentially more potent, molecules. mdpi.comnih.gov

No Publicly Available Research Data for Computational Studies of this compound

Following a comprehensive and exhaustive search of scientific databases and public literature, it has been determined that there is no available research data concerning the computational chemistry and theoretical investigations of the chemical compound This compound .

The specific areas of inquiry, namely molecular docking studies, ligand-protein interaction prediction, binding mode analysis, binding affinity, and energetic landscape evaluations, have yielded no results for this particular molecule. While searches did identify data for structurally related compounds, such as the ketone analog 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one, the strict requirement to focus solely on This compound prevents the use of such information.

A search in the PubChem database located an entry for an isomer, 3-amino-6-bromo-2,3-dihydro-1H-inden-1-ol, but the database entry explicitly notes the absence of any associated literature. This further confirms the lack of published research on this class of compounds.

As a result, the generation of a scientifically accurate and informative article as per the requested outline is not possible. The creation of detailed research findings and data tables would require non-existent data and would therefore be speculative and without a factual basis.

Vi. Derivatization Strategies and Analogue Synthesis for Targeted Research

Chemical Modification of Hydroxyl and Amine Functional Groups

The primary amine and hydroxyl groups of 1-amino-6-bromo-2,3-dihydro-1H-inden-5-ol are nucleophilic centers that can readily undergo a range of chemical transformations. These modifications allow for the systematic alteration of the molecule's polarity, hydrogen bonding capacity, and steric profile.

The phenolic hydroxyl group can be converted into esters and ethers to explore the impact of modifying this hydrogen bond donor.

Esterification: The hydroxyl group can be acylated to form esters. This transformation is typically achieved by reacting the parent compound with acyl chlorides or anhydrides in the presence of a base. The resulting esters can modulate the compound's lipophilicity and may act as prodrugs, which can be hydrolyzed in vivo to release the active phenolic compound. A variety of ester derivatives can be synthesized to investigate the influence of different acyl groups on the molecule's properties. medcraveonline.com

Etherification: The formation of ethers is another common modification of phenolic hydroxyl groups. The Williamson ether synthesis, involving the reaction of the corresponding phenoxide with an alkyl halide, is a standard method. This modification removes the hydrogen-bonding ability of the hydroxyl group and introduces different alkyl or aryl substituents, which can probe steric and electronic interactions with biological targets.

Table 1: Potential Reagents for Esterification and Etherification

Reaction Type Reagent Class Example Reagent Potential Product
Esterification Acyl Halide Acetyl chloride 1-amino-6-bromo-2,3-dihydro-1H-inden-5-yl acetate (B1210297)
Esterification Anhydride Acetic anhydride 1-amino-6-bromo-2,3-dihydro-1H-inden-5-yl acetate

The primary amine at the 1-position is a key site for modification, allowing for the introduction of a wide array of substituents. masterorganicchemistry.com

Acylation: The amine can be readily acylated to form amides using acyl chlorides or anhydrides. This modification can alter the basicity of the nitrogen and introduce various functional groups. The choice of the acylating agent can significantly impact the biological activity and physical properties of the resulting derivative.

Alkylation: Reductive amination is a common method for the alkylation of primary amines. This involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride. This method can be used to introduce a range of alkyl groups, from small methyl groups to larger, more complex moieties. Direct alkylation with alkyl halides can also be employed, though it may be less selective and can lead to over-alkylation.

Table 2: Potential Reagents for Acylation and Alkylation

Reaction Type Reagent Class Example Reagent Potential Product
Acylation Acyl Halide Benzoyl chloride N-(6-bromo-5-hydroxy-2,3-dihydro-1H-inden-1-yl)benzamide

Exploration of Substituent Effects on Reactivity and Properties

The electronic nature of the substituents on the aromatic ring of this compound significantly influences the reactivity of its functional groups. The interplay between the electron-donating hydroxyl and amino groups and the electron-withdrawing bromo group creates a unique electronic environment.

Derivatization of the hydroxyl and amino groups, as described above, will alter the electron density of the aromatic ring. For instance, acylation of the amino group will make it less electron-donating, which in turn can affect the reactivity of the aryl bromide in cross-coupling reactions. Similarly, etherification of the hydroxyl group will have a different electronic impact than esterification. A systematic exploration of these substituent effects is critical for understanding and predicting the molecule's chemical behavior and for designing synthetic routes to more complex analogues.

Palladium-Catalyzed Cross-Coupling Reactions for Aromatic Diversification

The bromine atom at the 6-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and nitrogen-containing substituents. These reactions are powerful tools for creating chemical diversity and for the synthesis of novel analogues.

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. tcichemicals.com In the context of this compound, this reaction would involve the palladium-catalyzed coupling of the aryl bromide with a boronic acid or boronic ester. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups, making it suitable for late-stage functionalization. nih.gov The unprotected amine and hydroxyl groups on the indenol scaffold are generally compatible with Suzuki-Miyaura conditions, although optimization of the catalyst, ligand, and base may be necessary to achieve high yields. nih.gov

Table 3: Illustrative Suzuki-Miyaura Coupling Reaction

Reactant 1 Reactant 2 Catalyst/Ligand Product
This compound Phenylboronic acid Pd(PPh₃)₄ 1-amino-6-phenyl-2,3-dihydro-1H-inden-5-ol

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction allows for the introduction of a diverse range of primary and secondary amines at the 6-position of the indenol core, replacing the bromine atom. organic-chemistry.org The development of specialized ligands has greatly expanded the scope of this reaction, enabling the coupling of a wide variety of amines under relatively mild conditions. nih.govnih.gov This strategy is particularly valuable for the synthesis of analogues containing different nitrogen-based functional groups, which can significantly influence the pharmacological properties of the molecule.

Table 4: Illustrative Buchwald-Hartwig Amination Reaction

Reactant 1 Reactant 2 Catalyst/Ligand Product
This compound Morpholine Pd₂(dba)₃ / XPhos 1-amino-6-(morpholin-4-yl)-2,3-dihydro-1H-inden-5-ol

Synthesis of Polyfunctionalized Indane Derivatives

The synthesis of polyfunctionalized indane derivatives from a starting scaffold like This compound is a nuanced endeavor that relies on the principles of chemoselectivity and sequential functionalization. The presence of three distinct functional groups—an amine, a bromine atom, and a hydroxyl group—on the indane core offers a versatile platform for structural elaboration. Strategic manipulation of these groups allows for the introduction of a wide array of substituents, leading to diverse analogues for targeted research. General reviews on the synthesis of indanes and indenes highlight various cyclization and functionalization methodologies that can be adapted for such purposes. nih.govresearchgate.net

The primary approach to derivatizing this trifunctional scaffold involves a sequence of protection, functionalization, and deprotection steps. The relative reactivity of the amino, bromo, and hydroxyl groups dictates the synthetic strategy. Generally, the amino and hydroxyl groups are more nucleophilic and reactive towards electrophiles than the bromo-substituted aromatic ring is towards nucleophilic substitution. Conversely, the carbon-bromine bond is susceptible to transition-metal-catalyzed cross-coupling reactions, a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgnih.govnih.gov

A plausible synthetic pathway for creating polyfunctionalized derivatives would commence with the selective protection of the amino and hydroxyl groups. The amino group can be protected with common protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to prevent its interference in subsequent reactions. The phenolic hydroxyl group can also be protected, for example, as a benzyl (B1604629) ether or a silyl (B83357) ether, to avoid its acylation or alkylation during the functionalization of other parts of the molecule. The selective protection of aminophenols is a well-established strategy in organic synthesis. umich.eduresearchgate.net

With the amino and hydroxyl groups masked, the bromo substituent serves as a key handle for diversification via palladium-catalyzed cross-coupling reactions. beilstein-journals.org Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination can be employed to introduce a variety of substituents at the C-6 position. nih.gov For instance, a Suzuki coupling with an aryl or heteroaryl boronic acid would yield a biaryl structure. A Sonogashira coupling with a terminal alkyne would introduce an alkynyl moiety, which could be further elaborated. The Buchwald-Hartwig amination allows for the introduction of a wide range of substituted amino groups.

Following the modification at the C-6 position, the protecting groups on the amino and hydroxyl moieties can be selectively removed. The choice of protecting groups is crucial to ensure orthogonal deprotection strategies. For example, a Boc group is readily cleaved under acidic conditions, while a benzyl ether can be removed by hydrogenolysis, leaving other functional groups intact.

The now-liberated amino and hydroxyl groups are available for further functionalization. The amino group can undergo acylation, alkylation, or sulfonylation to introduce another layer of diversity. Chemoselective N-acylation of aminophenols is a known process and can be achieved under specific conditions. researchgate.net Similarly, the hydroxyl group can be alkylated or acylated to introduce new ether or ester functionalities.

An alternative strategy involves multi-component reactions (MCRs), which can rapidly build molecular complexity in a single step. While direct application of MCRs to a complex scaffold like This compound might be challenging, simpler indane precursors could potentially be assembled using MCRs, followed by functional group interconversions to arrive at the desired polyfunctionalized derivatives.

The table below illustrates a hypothetical, yet synthetically plausible, series of polyfunctionalized indane derivatives that could be synthesized from This compound using the strategies outlined above.

Derivative NameR1 (at C1-amino)R2 (at C5-hydroxyl)R3 (at C6)
1 AcetylMethylPhenyl
2 tert-ButoxycarbonylBenzyl4-Fluorophenyl
3 HydrogenHydrogen2-Thienyl
4 MethylHydrogenMorpholin-4-yl
5 BenzoylAcetylPhenylethynyl

Vii. Mechanistic Biological Investigations in Vitro and Biochemical Focus

Exploration of Molecular Target Interactions

No specific studies on the molecular target interactions of 1-amino-6-bromo-2,3-dihydro-1H-inden-5-ol were found. The following sections discuss findings for related aminoindan compounds.

Enzyme Inhibition and Activation Mechanisms

While there is no information regarding this compound, other amino acid derivatives have been studied for their effects on various enzymes. For instance, a study on synthetic amino acid derivatives demonstrated inhibitory potential against digestive enzymes like pancreatic α-amylase and α-glucosidase, with some compounds acting as competitive or mixed inhibitors. nih.govresearchgate.net Another study showed that certain non-proteinogenic amino acid derivatives could inhibit carbonic anhydrase isoenzymes and acetylcholinesterase. nih.gov The aminoindan scaffold itself is a core component of compounds designed to interact with enzymes. For example, derivatives of cis-1-amino-2-indanol are used as ligands in catalysts for asymmetric synthesis, highlighting their ability to interact with metal centers in a highly specific manner. nih.govmdpi.com

Receptor Binding Studies and Ligand Efficacy

Direct receptor binding data for this compound is not available. However, the structural similarity of aminoindans to neurotransmitters suggests potential interactions with their corresponding receptors. Alanine scanning mutagenesis studies on the insulin (B600854) receptor have identified specific amino acid residues crucial for ligand binding, demonstrating the types of interactions that can govern receptor-ligand recognition. nih.gov The general class of amino acid derivatives has been explored for their ability to modulate receptor activity.

Protein-Ligand Interaction Dynamics

There are no protein-ligand interaction studies specifically for this compound. However, the presence of a bromine atom suggests the potential for halogen bonding, a significant interaction in protein-ligand complexes. nih.govsemanticscholar.org Studies on halogenated ligands have shown that halogens can interact with backbone Lewis bases (oxygen and nitrogen) and side-chain functional groups of amino acids. nih.gov The nature of these interactions can be influenced by the type of halogen and the surrounding amino acid residues. nih.gov Computational studies and analyses of protein-ligand crystal structures have provided insights into the geometry and energetic contributions of halogen bonds in rational drug design. semanticscholar.orgnih.gov

Cellular Pathway Modulation Studies (In Vitro)

No in vitro studies on the cellular pathway modulation by this compound have been reported.

Investigation of Signal Transduction Cascades

Information regarding the effect of this compound on signal transduction is absent from the literature. Amino acids and their derivatives, however, are known to modulate key signaling pathways. For example, they can influence the mTOR pathway, which is a central regulator of cell growth and proliferation, and the eIF2α kinase pathway, which is involved in the cellular stress response. nih.gov

Gene Expression Modulation

There are no available studies on how this compound may modulate gene expression. Research on other amino-containing compounds, such as 2-aminoadamantane, has shown that they can induce changes in the expression of genes involved in various signaling pathways, cytoskeletal proteins, synaptic proteins, and metabolic enzymes in the brain. nih.gov Such studies often utilize techniques like DNA macroarray analysis to identify changes in mRNA expression levels. nih.gov

Biochemical Assay Development for Compound Evaluation

The initial assessment of the biological potential of compounds like this compound and its derivatives often begins with the development of targeted biochemical assays. These assays are crucial for understanding how a compound interacts with specific biological molecules, such as enzymes or receptors. For instance, in the pursuit of novel treatments for conditions like acute myeloid leukemia (AML), a key therapeutic strategy is the induction of cancer cell differentiation.

To identify small molecules that can trigger this process, researchers have established phenotypic screens. A primary readout in these screens often involves measuring the expression of cell surface markers indicative of differentiation, such as CD11b. This approach allows for the high-throughput screening of compound libraries to pinpoint molecules that elicit the desired cellular response. While direct biochemical assay data for this compound is not extensively detailed in the public domain, the evaluation of analogous structures provides a framework for how such assays would be constructed. The process typically involves validating the "hit" compound in various cell lines to confirm its activity and then proceeding to more detailed mechanistic studies.

Structure-Biological Activity Relationships at the Molecular Level

Understanding the relationship between a compound's chemical structure and its biological activity (Structure-Activity Relationship or SAR) is a critical step in optimizing lead compounds. For classes of molecules related to this compound, systematic modifications of the core structure have been explored to enhance potency and other pharmacological properties.

For example, in studies of related benzo[e] mdpi.comnih.govoxazepin-2(3H)-ones, which share some structural similarities, researchers have investigated the impact of different substituents on their ability to induce AML cell differentiation. These studies have revealed that specific modifications can dramatically alter a compound's efficacy. For instance, the position and nature of substituent groups on the aromatic ring can lead to significant gains or losses in activity. While a detailed SAR table for this compound is not available, the table below illustrates the principles of SAR by showing how modifications to a related core structure can impact biological activity.

Compound/AnalogCore Structure ModificationRelative Activity
Analog A Original oxazepanone coreBaseline
Analog B 6,6-fused ring system15-fold loss in activity mdpi.com
Analog C Pyridine (B92270) analogWeak activity retained mdpi.com

This table is illustrative of SAR principles based on related compound classes, as specific data for this compound is not publicly available.

Mechanistic Basis of Potential Biological Effects (e.g., Antiproliferative, Antimicrobial)

Investigating the mechanistic basis of a compound's biological effects is essential to understanding its therapeutic potential. For compounds identified as having antiproliferative properties, such as those that induce differentiation in cancer cells, the underlying mechanism can be complex. The goal of differentiation therapy, for instance, is to force cancer cells to mature into non-proliferating, terminally differentiated cells. mdpi.com This represents a departure from traditional cytotoxic approaches that aim to kill cancer cells directly.

The antiproliferative effect of such compounds is therefore a direct consequence of their ability to reactivate dormant differentiation pathways within the cancer cells. This can involve interactions with a variety of cellular targets, including nuclear receptors or enzymes that regulate gene expression.

While the specific antiproliferative or antimicrobial mechanisms of this compound have not been detailed, the general approach to elucidating these mechanisms involves a battery of in vitro experiments. For antiproliferative activity, this would include cell cycle analysis, apoptosis assays, and western blotting to probe for changes in key signaling proteins. For potential antimicrobial effects, researchers would typically perform minimum inhibitory concentration (MIC) assays against a panel of relevant microbes, followed by studies to determine if the compound is bacteriostatic or bactericidal and to identify its cellular target.

Viii. Advanced Analytical Methodologies for Purity and Stability Assessment

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating the target compound from impurities, including starting materials, byproducts, and degradation products.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of non-volatile and thermally sensitive compounds like 1-amino-6-bromo-2,3-dihydro-1H-inden-5-ol. Coupling HPLC with a Diode Array Detector (DAD) offers the significant advantage of monitoring absorbance across a wide range of wavelengths simultaneously. researchgate.netresearchgate.net This is particularly useful for method development and for identifying co-eluting peaks, as the UV-Vis spectrum of each component can be obtained.

For this compound, a reversed-phase HPLC method is typically developed. nih.gov The substituted benzene (B151609) ring constitutes a strong chromophore, making UV detection highly sensitive. The presence of polar amino and hydroxyl groups dictates the choice of a suitable stationary phase, often a C18 or C8 column, and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govthermofisher.com Gradient elution is often employed to achieve optimal separation of the main compound from potential impurities with different polarities. nih.gov The DAD allows for the selection of the wavelength of maximum absorbance (λmax) for the analyte, maximizing sensitivity, while also enabling the analysis of the entire spectrum to ensure peak purity. wur.nlrsc.org

Table 1: Illustrative HPLC-DAD Method Parameters for Analysis

Parameter Value/Condition Purpose
Column C18, 150 x 4.6 mm, 2.7 µm Provides efficient separation based on hydrophobicity.
Mobile Phase A 0.1% Formic Acid in Water Controls pH and improves peak shape.
Mobile Phase B Acetonitrile Organic modifier to elute the compound.
Gradient 5% to 95% B over 15 min Ensures elution of compounds with a wide range of polarities.
Flow Rate 1.0 mL/min Standard flow for analytical scale separation.
Column Temp. 30 °C Maintains consistent retention times.

| Detection (DAD) | 210-400 nm, Quantify at λmax | Captures full UV spectrum for purity analysis and quantification. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection and identification power of MS. However, direct analysis of polar and high-boiling-point compounds like this compound is challenging due to their low volatility and potential for thermal degradation in the GC inlet. nih.gov

To overcome these limitations, derivatization is an essential prerequisite. nih.govsemanticscholar.orgphenomenex.blog The active hydrogens of the amino (-NH2) and hydroxyl (-OH) groups are replaced with non-polar functional groups, most commonly through silylation to form trimethylsilyl (B98337) (TMS) derivatives. phenomenex.blog This process increases the compound's volatility and thermal stability, making it amenable to GC analysis. nih.govoup.com

Once derivatized, the compound is separated on a low-polarity capillary column. The eluting components are then ionized, typically by electron ionization (EI), and the resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for structural confirmation and impurity identification. researchgate.net The fragmentation pattern for the TMS-derivatized this compound would be expected to show characteristic losses, such as the loss of a methyl group from the TMS ether, and a distinctive isotopic pattern for the bromine-containing fragments (M+ and M+2 peaks of nearly equal intensity). nih.govyoutube.com

Table 2: Predicted GC-MS Fragmentation Behavior

Process Description Potential Fragment (m/z)
Molecular Ion The intact, derivatized molecule with one electron removed. M+• (with Br isotope pattern)
Alpha-Cleavage Cleavage of the C-C bond adjacent to the TMS-ether or TMS-amine. M-15 (loss of CH₃ from TMS)
Loss of Bromine Cleavage of the Carbon-Bromine bond. M-79/81

| Indane Ring | Characteristic fragments from the indane core structure. researchgate.net | Varies |

Chiral Chromatography for Enantiomeric Purity

The carbon atom at position 1, bearing the amino group, is a stereocenter, meaning that this compound exists as a pair of enantiomers. Since enantiomers can have different pharmacological activities, it is critical to separate and quantify them. eijppr.com Chiral chromatography is the most effective technique for this purpose. yakhak.org

This separation is typically achieved using HPLC with a Chiral Stationary Phase (CSP). nih.govcsfarmacie.cz CSPs create a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing stabilities, leading to different retention times. eijppr.com For a primary amine like the target compound, several types of CSPs are effective:

Polysaccharide-based CSPs: Columns with derivatized cellulose (B213188) or amylose (B160209) are widely used and offer broad applicability for a range of chiral compounds, including amines. yakhak.org

Macrocyclic glycopeptide-based CSPs: Phases like teicoplanin or vancomycin (B549263) are particularly successful for separating underivatized amino compounds due to their ability to engage in multiple types of interactions (ionic, hydrogen bonding, etc.). nih.gov

Pirkle-type CSPs: These phases operate on a π-acceptor/π-donor interaction mechanism and are effective for compounds with aromatic rings. eijppr.com

The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for optimizing the separation. yakhak.org

Table 3: Common Chiral Stationary Phases for Amine Separation

CSP Type Chiral Selector Example Primary Separation Mechanism
Polysaccharide Cellulose or Amylose tris(3,5-dimethylphenylcarbamate) Hydrogen bonding, π-π interactions, steric inclusion. yakhak.org
Macrocyclic Glycopeptide Teicoplanin, Norvancomycin Ionic interactions, hydrogen bonding, inclusion complexation. nih.gov
Pirkle-Type (R)-N-(3,5-Dinitrobenzoyl)phenylglycine π-π interactions, dipole-dipole interactions, hydrogen bonding. eijppr.com

| Crown Ether | Chiral Crown Ether | Complexation of the primary amine within the ether cavity. nih.gov |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability

Thermal analysis techniques are vital for assessing the stability of a compound under thermal stress, which provides critical information for handling, storage, and formulation.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a TGA thermogram would reveal the onset temperature of thermal decomposition, indicating the upper-temperature limit of its stability. acs.org Significant mass loss would be associated with the degradation of the molecule. tandfonline.comroyalsocietypublishing.orgingentaconnect.comresearchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. The DSC profile for this compound would show an endothermic peak corresponding to its melting point and enthalpy of fusion. researchgate.net At higher temperatures, an exothermic event would typically be observed, corresponding to thermal decomposition, which can be correlated with the mass loss seen in TGA. researchgate.net These data are crucial for understanding the compound's physical properties and thermal hazards.

Table 4: Hypothetical Thermal Analysis Data

Technique Parameter Illustrative Value Significance
DSC Melting Point (Tₘ) 150 - 155 °C Purity indicator and physical property.
DSC Enthalpy of Fusion (ΔHբ) 25 kJ/mol Energy required to melt the solid.
TGA Onset of Decomposition (Tₒ) > 200 °C Start of significant thermal degradation.

| TGA | Major Mass Loss Step | 200 - 350 °C | Corresponds to the primary decomposition of the molecule. |

Spectrophotometric Methods for Concentration Determination

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for determining the concentration of the analyte in solution, provided no other components absorb at the selected wavelength. khanacademy.org The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. khanacademy.orgmlsu.ac.inbyjus.comlibretexts.org

The chromophore in this compound is the substituted benzene ring. Phenols and aromatic amines typically exhibit strong UV absorption. nih.govresearchgate.net The presence of the bromine atom and the specific substitution pattern will influence the exact position of the wavelength of maximum absorbance (λmax). researchgate.netyoutube.commdpi.com To determine the concentration of a pure sample, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the predetermined λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Table 5: Example Calibration Data for Spectrophotometric Analysis

Concentration (µg/mL) Absorbance at λmax
1.0 0.110
2.5 0.275
5.0 0.550
7.5 0.825

Ix. Future Research Directions and Applications in Advanced Chemical Research

Development of Novel Synthetic Methodologies

The efficient synthesis of 1-amino-6-bromo-2,3-dihydro-1H-inden-5-ol is a crucial first step for its exploration in advanced chemical research. While specific synthetic routes for this exact molecule are not extensively documented, methodologies for analogous substituted cis-1-amino-2-indanols can be adapted and optimized. nih.gov Future research in this area could focus on several key strategies:

Asymmetric Synthesis: Developing enantioselective routes to obtain specific stereoisomers of this compound is paramount, as different stereoisomers can exhibit distinct biological activities and chemical properties. This could be achieved through the use of chiral catalysts, auxiliaries, or enzymatic resolutions. nih.gov

Post-Functionalization of the Indane Core: A plausible strategy involves the synthesis of a core indane structure, followed by the sequential introduction of the amino, bromo, and hydroxyl groups. This approach would allow for the modular synthesis of a library of related compounds with varying substitution patterns.

Pre-Functionalization Approach: An alternative is the use of a pre-functionalized starting material, where the desired substituents are already in place on an aromatic precursor, which is then cyclized to form the indane ring system. nih.gov

A key intermediate in the potential synthesis is the corresponding indanone, 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one, which can be synthesized from N-(6-bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide. chemicalbook.com The subsequent reduction of the ketone and potential manipulation of the functional groups would lead to the target compound.

Table 1: Potential Synthetic Precursors and Transformations

Precursor Transformation Reagents and Conditions Product
N-(6-bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide Hydrolysis 6 M HCl, 100°C 5-amino-6-bromo-2,3-dihydro-1H-inden-1-one
5-amino-6-bromo-2,3-dihydro-1H-inden-1-one Reduction NaBH4, MeOH 5-amino-6-bromo-2,3-dihydro-1H-inden-1-ol

Design of Next-Generation Indane-Based Chemical Probes

Chemical probes are essential tools for dissecting complex biological processes. The structure of this compound makes it an attractive scaffold for the design of novel chemical probes. The amino and hydroxyl groups provide convenient handles for the attachment of reporter tags, such as fluorophores or biotin, while the bromine atom can be utilized for photo-crosslinking experiments to identify protein targets.

Future research could focus on leveraging this scaffold to develop probes for specific enzyme families, such as kinases or bromodomains, where the indane core could serve as a privileged structure for binding. The bromine atom, in particular, could be exploited for developing selective inhibitors, as has been demonstrated with brominated quinazolinones for bromodomain inhibition. nih.gov

Integration with High-Throughput Screening Platforms for Target Identification

High-throughput screening (HTS) is a powerful method for identifying new biologically active molecules from large compound libraries. nih.gov Libraries of compounds based on the this compound scaffold could be synthesized and screened against a wide range of biological targets. The modular nature of the proposed synthetic strategies would facilitate the rapid generation of a diverse set of derivatives with varying physicochemical properties.

The development of automated synthesis and screening platforms would accelerate the discovery of novel hits. rsc.org HTS campaigns could focus on identifying compounds that modulate specific cellular pathways or exhibit desired phenotypic effects. The structural information from active compounds would then guide the design of more potent and selective second-generation molecules.

Exploration of Targeted Delivery Systems (Excluding Clinical Applications)

In the realm of fundamental chemical research, targeted delivery systems can be employed to shuttle molecules to specific cellular compartments or tissues in experimental models. The functional groups on this compound could be used to conjugate it to targeting moieties, such as peptides or antibodies, that recognize specific cell surface receptors.

For instance, the amino group could be acylated with a linker attached to a targeting ligand. These targeted conjugates could be used to study the uptake and distribution of indane-based compounds in cells and to investigate the effects of localized compound delivery. This research would provide valuable insights into the principles of targeted delivery, independent of any direct clinical translation.

Role of this compound as a Versatile Synthetic Intermediate

Beyond its potential as a bioactive molecule, this compound can serve as a versatile intermediate for the synthesis of more complex molecular architectures. The three distinct functional groups offer a rich playground for chemical transformations.

The amino group can be diazotized and converted into a variety of other functional groups, or it can be used in coupling reactions to form amides, sulfonamides, or ureas. chemicalbook.com

The bromine atom is a prime site for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.

The hydroxyl group can be alkylated, acylated, or used as a directing group in subsequent reactions.

This versatility makes this compound a valuable building block for the construction of diverse chemical libraries aimed at discovering new materials and molecules with novel properties.

Q & A

Q. What are the optimal synthetic routes for 1-amino-6-bromo-2,3-dihydro-1H-inden-5-ol?

The compound can be synthesized via reduction of its ketone precursor (e.g., 6-bromo-2,3-dihydro-1H-inden-1-one) using sodium borohydride (NaBH₄) in alcohol solvents under inert conditions, yielding high purity (70–85%) . Alternative routes include catalytic hydrogenation or chiral resolution using lipases (e.g., Burkholderia cepacia lipase) for enantioselective synthesis, achieving >95% enantiomeric excess (e.e.) .

Q. How is the molecular structure and purity validated?

Key techniques:

  • NMR spectroscopy : Assigns proton/carbon environments (e.g., aromatic protons at δ 6.8–7.2 ppm, NH₂ signals at δ 2.1–2.5 ppm) .
  • HPLC : Quantifies purity (>98%) using C18 columns with methanol/water mobile phases .
  • Mass spectrometry : Confirms molecular weight (theoretical m/z: 228.04 [M+H]⁺) .

Q. What are the critical physicochemical properties for experimental design?

Property Value Method
Solubility (water)2.1 mg/mL (25°C)Shake-flask method
LogP (octanol-water)1.8HPLC retention time
pKa (amine group)9.2Potentiometric titration

Advanced Research Questions

Q. How can enantiomeric purity be achieved, and what challenges arise in stereochemical assignments?

Enantioselective synthesis employs enzymatic kinetic resolution (e.g., Chromobacterium viscosum lipase), which selectively hydrolyzes one enantiomer of a diester precursor (regioselectivity: 38:1, E = 48) . Challenges include:

  • Ambiguities in stereochemical assignments via NMR due to overlapping signals (resolved via COSY and NOESY) .
  • Conflicting crystallography data for halo-dihydroindenols (e.g., (S)-4-bromo vs. (R)-5-bromo derivatives) .

Q. How does the bromine substituent influence biological activity in receptor binding studies?

The bromine atom enhances hydrophobic interactions with target proteins. For example:

  • Dopamine D2 receptor : Bromine increases binding affinity (IC₅₀ = 120 nM vs. 450 nM for non-brominated analogs) via halogen bonding .
  • Kinase inhibition : Bromine improves selectivity for JAK3 over JAK2 (10-fold) in fluorinated analogs .

Q. What computational methods predict the compound’s reactivity and interactions?

  • DFT calculations : Optimize geometry and predict electrophilic sites (e.g., amino group nucleophilicity: Fukui f⁻ = 0.15) .
  • Molecular docking : Simulate binding to β-adrenergic receptors (Glide score: −8.2 kcal/mol) .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported synthetic yields for brominated dihydroindenols?

Reported yields vary (50–85%) due to:

  • Reducing agent efficiency : NaBH₄ vs. LiAlH₄ (latter gives higher yields but lower purity) .
  • Solvent effects : Isopropanol reduces side reactions vs. ethanol (validated via GC-MS) .

Q. Why do similar compounds (e.g., 5-fluoro vs. 6-bromo derivatives) show divergent bioactivity?

Fluorine’s electronegativity increases metabolic stability but reduces membrane permeability (logP = 1.2 vs. 1.8 for bromine), impacting bioavailability .

Q. Methodological Recommendations

  • Stereochemical analysis : Combine X-ray crystallography with enzymatic resolution for unambiguous assignments .
  • Biological assays : Use SPR (surface plasmon resonance) to quantify binding kinetics (e.g., kₐ = 1.2 × 10⁴ M⁻¹s⁻¹) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-amino-6-bromo-2,3-dihydro-1H-inden-5-ol
Reactant of Route 2
1-amino-6-bromo-2,3-dihydro-1H-inden-5-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.